1-Methyl-5-(thiophen-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Methyl-5-(thiophen-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . The thiophene group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated thiophene under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(thiophen-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-Methyl-5-(thiophen-3-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(thiophen-3-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Thiophene-2-carboxylic acid: A related thiophene derivative with different substitution patterns.
Proline derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: 1-Methyl-5-(thiophen-3-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-methyl-5-thiophen-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-5-8(10(12)13)4-9(11)7-2-3-14-6-7/h2-3,6,8-9H,4-5H2,1H3,(H,12,13) |
InChI Key |
RWZJDYYJSGZFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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